molecular formula C9H9BrO3 B1289782 5-Bromo-2-methoxy-4-methylbenzoic acid CAS No. 90326-61-7

5-Bromo-2-methoxy-4-methylbenzoic acid

Cat. No. B1289782
Key on ui cas rn: 90326-61-7
M. Wt: 245.07 g/mol
InChI Key: JQSRUIYBQNPWQR-UHFFFAOYSA-N
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Patent
US07582766B2

Procedure details

Methyl 5-bromo-2-methoxy-4-methylbenzoate (11.64 g, 0.045 mol) was dissolved in a mixture of EtOH:H2O (1:1 ratio, 150 mL), NaOH (5.8 g, 0.145 mol) was added and reaction mixture was refluxed for 30 min. The EtOH solvent was removed from the mixture by distillation which leads to precipitation of the desired product as its sodium salt. The residue was diluted with H2O (75 mL) and the pH was adjusted to ˜2 with concentrated HCl. The precipitate was collected by filtration, washed with H2O (3×50 mL) and air dried to give pure 5-bromo-2-methoxy-4-methylbenzoic acid 12a (9 g, 82% yield) as a beige solid.
Quantity
11.64 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:14])=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[OH-].[Na+]>CCO.O>[Br:1][C:2]1[C:3]([CH3:14])=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11.64 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)OC)C
Name
Quantity
5.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
EtOH H2O
Quantity
150 mL
Type
solvent
Smiles
CCO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The EtOH solvent was removed from the mixture by distillation which
CUSTOM
Type
CUSTOM
Details
leads to precipitation of the desired product as its sodium salt
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O (75 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O (3×50 mL) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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